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Compound of Interest

Compound Name: Maleic Acid

Cat. No.: B7760973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of maleic
acid. The information is compiled from a range of toxicological studies, focusing on quantitative

data, experimental methodologies, and mechanistic insights. This document is intended to

serve as a key resource for researchers, scientists, and professionals involved in drug

development and chemical safety assessment.

Executive Summary
Maleic acid is a dicarboxylic acid with various industrial applications. Toxicologically, it is

characterized by moderate acute oral toxicity and is a skin and eye irritant. The primary target

organ for systemic toxicity following repeated exposure is the kidney, where it can induce a

Fanconi-like syndrome. This nephrotoxicity is linked to mitochondrial dysfunction and disruption

of cellular energetics. Maleic acid is not considered to be genotoxic, carcinogenic, or a

reproductive toxicant based on available data.
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Property Value

Chemical Name (2Z)-But-2-enedioic acid

CAS Number 110-16-7

Molecular Formula C₄H₄O₄

Molecular Weight 116.07 g/mol

Appearance
Colorless crystalline solid with a faint acidulous

odor.[1]

Solubility Soluble in water.

log Pow -1.3 at 20 °C (OECD Test Guideline 107)[2]

Toxicokinetics
Maleic acid is readily absorbed orally, with a bioavailability of 30-40% in rats.[3] Following

intravenous administration in rats, maleic acid exhibits linear pharmacokinetics and shows a

greater distribution to the kidney than to the blood.[3][4] The elimination half-life in the blood is

rapid, approximately 24.1 minutes in rats.[4]

Experimental Protocol: Toxicokinetic Study in Rats
A study by Hou et al. (2016) investigated the pharmacokinetics of maleic acid in rats.[3][4]

Test System: Sprague-Dawley rats.

Administration: Intravenous (i.v.) bolus injection.

Dose Levels: 10 mg/kg and 30 mg/kg body weight.

Sampling: Multiple blood and kidney cortex samples were collected via microdialysis probes

inserted into the jugular vein and kidney cortex.[4]

Analysis: Maleic acid concentrations in the dialysates were determined using a validated

analytical method.[4]
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Pharmacokinetic Parameters: Key parameters such as Area Under the Curve (AUC), total

body clearance (CL), and volume of distribution (Vd) were calculated.[3]

Acute Toxicity
Maleic acid demonstrates moderate acute toxicity via the oral route and is classified as

harmful if swallowed.[3][5] It is also a skin and eye irritant.[3]

Route Species Test Guideline LD50 / Effect Reference

Oral Rat - 708 mg/kg bw [3]

Oral Rat OECD TG 401 2870 mg/kg bw [3]

Oral Mouse - 2400 mg/kg bw [5]

Dermal Rabbit - 1560 mg/kg bw [5]

Inhalation Rat -
LC50 (1 h):

>0.72 mg/L
[5]

Skin Irritation Rabbit -
Slight to severe

irritation
[3][6]

Eye Irritation Rabbit - Severe irritation [3][6]

Experimental Protocol: Acute Oral Toxicity (Exemplary -
based on OECD TG 423)
The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure used to assess acute

oral toxicity.

Test System: Typically rats, single sex (usually females).

Group Size: 3 animals per step.

Dosing: Administration of the test substance by oral gavage at one of the defined starting

dose levels (5, 50, 300, or 2000 mg/kg body weight).

Observation Period: 14 days.
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Parameters Observed: Clinical signs of toxicity, mortality, and body weight changes.

Procedure: The outcome of the first step determines the next step:

If mortality is observed, the test is repeated at a lower dose level.

If no mortality is observed, the test is repeated at a higher dose level.

Endpoint: The test allows for the classification of the substance into a GHS toxicity category

based on the observed mortality at different dose levels.

Experimental Workflow: Acute Oral Toxicity (OECD TG 423)

Select Starting Dose
(e.g., 300 mg/kg) Dose 3 Animals Observe for 14 days

(Mortality, Clinical Signs, Body Weight) Mortality?

Dose 3 Animals
at Lower Dose (50 mg/kg)Yes (e.g., 2/3 die)

Dose 3 Animals
at Higher Dose (2000 mg/kg)

No (e.g., 0/3 or 1/3 die)

Observe for 14 days

Classify Substance
(GHS Category)

Observe for 14 days

Click to download full resolution via product page

Workflow for Acute Oral Toxicity Testing (OECD TG 423).

Repeated Dose Toxicity
The primary target organ for repeated dose toxicity of maleic acid is the kidney.[3][7] Oral

repeated dose studies in rats have shown renal changes at doses of 100 mg/kg bw/day and

higher.[3]

Species Duration Route NOAEL LOAEL
Effects at
LOAEL

Referenc
e

Rat

(Sprague-

Dawley)

- Oral -
100 mg/kg

bw/day

Renal

changes
[3]
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Experimental Protocol: Repeated Dose 28-day Oral
Toxicity Study (Exemplary - based on OECD TG 407)

Test System: Rats (e.g., Sprague-Dawley), typically 5 animals of each sex per dose group.

Dose Levels: At least three dose levels and a control group.

Administration: Daily oral administration (e.g., by gavage) for 28 days.

In-life Observations:

Clinical signs of toxicity (daily).

Body weight and food consumption (weekly).

Detailed clinical observations (at least once before the first exposure and weekly

thereafter).

Functional observational battery and motor activity assessment (near the end of the

study).

Post-mortem Investigations:

Hematology and clinical biochemistry at termination.

Gross necropsy of all animals.

Organ weights of key organs.

Histopathological examination of control and high-dose groups, and any target organs

from all dose groups.

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity
Based on a combination of in vitro and in vivo data, maleic acid is not considered to be

genotoxic.[3]
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Assay Type Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation Assay

(Ames test)

Salmonella

typhimurium
With and without Negative [7]

In vitro

Chromosomal

Aberration Test

Mammalian cells With and without

Positive

(potentially due

to pH effects)

[7]

In vitro

Micronucleus

Test

Chinese hamster

lung (V79) cells
- Negative [8]

In vivo

Micronucleus

Test

Mouse - Negative [9]

Experimental Protocol: In Vitro Micronucleus Test
Test System: Cultured mammalian cells (e.g., Chinese hamster lung fibroblasts (V79)).[8]

Treatment: Cells are exposed to various concentrations of the test substance for a defined

period (e.g., 30 minutes).[8]

Methodology: Following treatment, cells are cultured to allow for cell division. The formation

of micronuclei, which are small nuclei that form around chromosome fragments or whole

chromosomes that were not incorporated into the main nucleus during cell division, is

assessed. This is typically done using microscopy after appropriate staining. Flow cytometry

can also be used for analysis.[8]

Controls: A negative (vehicle) control and a positive control (a known genotoxic agent) are

run concurrently.[8]

Endpoint: A significant increase in the frequency of micronucleated cells in the treated

groups compared to the negative control indicates a potential for genotoxicity.
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Carcinogenicity
There is no evidence to suggest that maleic acid has carcinogenic potential. A chronic toxicity

study in rats did not indicate any tumor induction.[3][10]

Reproductive and Developmental Toxicity
No dedicated reproductive toxicity studies are available for maleic acid. However, data from

studies with maleic anhydride, which rapidly hydrolyzes to maleic acid in the presence of

water, indicate a lack of reproductive or developmental toxicity.[3][7]

Species Study Type
NOAEL
(Reproducti
ve Effects)

NOAEL
(Developme
ntal Effects)

Key
Findings

Reference

Rat

Two-

generation

(Maleic

Anhydride)

55 mg/kg/day
>150

mg/kg/day

No adverse

effects on

fertility or pup

survival.

Parental

toxicity at 150

mg/kg/day.

[7]

Experimental Protocol: Combined Repeated Dose
Toxicity Study with the Reproduction/Developmental
Toxicity Screening Test (OECD TG 422)
This screening study provides information on both repeated dose toxicity and potential effects

on reproduction and development.

Test System: Rats, typically 10 animals of each sex per group.

Dose Levels: At least three dose levels and a control.

Administration: Daily oral dosing. Males are dosed for a minimum of 4 weeks (including 2

weeks prior to mating, during mating, and approximately 2 weeks post-mating). Females are

dosed throughout the study (approximately 63 days).
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Mating: One male to one female.

Observations:

Parental animals: Clinical signs, body weight, food consumption, estrous cycles.

Offspring: Viability, clinical signs, body weight, anogenital distance, nipple retention in

males.

Post-mortem: Gross necropsy and histopathology of parental animals (including reproductive

organs) and offspring.

Endpoints: Evaluation of fertility, gestation, parturition, lactation, and early postnatal

development.
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Experimental Workflow: OECD TG 422 Screening Study
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Daily Dosing
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(until Postnatal Day 13) Birth
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Histopathology
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Anogenital Distance, Nipple Retention)

F1 Necropsy
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Workflow for OECD TG 422 Reproductive/Developmental Toxicity Screening.

Mechanism of Toxicity: Nephrotoxicity
The primary toxicological concern for maleic acid is its nephrotoxic potential, leading to a

condition resembling Fanconi syndrome.[1][11] This is characterized by impaired reabsorption

in the proximal tubules of the kidney, resulting in the urinary loss of glucose, amino acids,
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phosphate, and bicarbonate.[11][12] The underlying mechanism involves the disruption of

cellular energy metabolism.[11][13]

Maleic acid is selectively taken up by the proximal tubule cells via organic anion transporters.

[14] Intracellularly, it interferes with mitochondrial function, leading to several key events:

Inhibition of Mitochondrial Respiration: Maleic acid disrupts the Krebs cycle and the electron

transport chain, impairing oxidative phosphorylation.[15][16]

ATP Depletion: The inhibition of mitochondrial respiration leads to a significant reduction in

cellular ATP levels.[13][14][17]

Inhibition of Na+/K+-ATPase: The lack of ATP impairs the function of the Na+/K+-ATPase

pump, which is crucial for maintaining the sodium gradient necessary for the reabsorption of

various solutes in the proximal tubule.[18][19]

Disruption of Ion Transport: The altered sodium gradient and direct effects on other

transporters, such as the H+-ATPase, lead to the observed reabsorptive defects.[14][18]

Oxidative Stress: Maleic acid exposure has been shown to induce oxidative stress, further

contributing to cellular damage.[15][20]

Mitochondrial Damage: Structural damage to mitochondria, including swelling and disruption

of cristae, has been observed.[21][22]

Apoptosis: The culmination of these events can trigger apoptotic cell death in the renal

tubular cells.[13][23]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg422-2015.pdf
https://www.nite.go.jp/chem/jcheck/tempfile_list.action?tpk=18744&ppk=2916&kinou=100&type=ja
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg422-2015.pdf
https://www.oecd.org/en/publications/2023/07/test-no-405-acute-eye-irritation-corrosion_g1g24072.html
https://www.benchchem.com/product/b7760973?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8544411/
https://www.benchchem.com/product/b7760973?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9729363/
https://www.researchgate.net/publication/362324202_Disruption_of_mitochondrial_functions_involving_mitochondrial_permeability_transition_pore_opening_caused_by_maleic_acid_in_rat_kidney
https://www.oecd.org/en/publications/2023/07/test-no-405-acute-eye-irritation-corrosion_g1g24072.html
https://pubmed.ncbi.nlm.nih.gov/8544411/
https://pubmed.ncbi.nlm.nih.gov/17497415/
https://pubmed.ncbi.nlm.nih.gov/8400076/
https://pubmed.ncbi.nlm.nih.gov/1756650/
https://pubmed.ncbi.nlm.nih.gov/8544411/
https://pubmed.ncbi.nlm.nih.gov/8400076/
https://www.benchchem.com/product/b7760973?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9729363/
https://www.researchgate.net/publication/320828142_Maleic_acid_induces_oxidative_stress_in_rats_after_single_and_repeated_administration
https://www.researchgate.net/figure/Maleic-acid-disrupts-mitochondrial-crista-formation-To-investigate-the-effect-of_fig4_377761844
https://pmc.ncbi.nlm.nih.gov/articles/PMC11055741/
https://www.oecd.org/en/publications/2023/07/test-no-405-acute-eye-irritation-corrosion_g1g24072.html
https://www.mdpi.com/1422-0067/25/3/1518
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7760973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway of Maleic Acid-Induced Nephrotoxicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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